molecular formula C11H12O B6154926 2-(4-ethynylphenyl)propan-2-ol CAS No. 66106-97-6

2-(4-ethynylphenyl)propan-2-ol

Cat. No.: B6154926
CAS No.: 66106-97-6
M. Wt: 160.2
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Description

2-(4-Ethynylphenyl)propan-2-ol (CAS: CID 73012446) is a tertiary alcohol with a molecular formula of C₁₁H₁₂O. Its structure features a central propan-2-ol group substituted at the para position of a benzene ring with an ethynyl (-C≡CH) moiety. Key structural attributes include:

  • SMILES: CC(C)(C₁=CC=C(C=C₁)C#C)O
  • InChIKey: GHUOSULLWUTZOW-UHFFFAOYSA-N . The ethynyl group confers rigidity and sp-hybridized carbon geometry, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and metal-catalyzed coupling reactions.

Properties

CAS No.

66106-97-6

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethynylphenyl)propan-2-ol typically involves the reaction of 4-ethynylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. One common method is the reduction of 4-ethynylbenzaldehyde using sodium borohydride in methanol, followed by purification through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of solvent and purification techniques may vary based on the desired purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form more saturated alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, such as halogenation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-ethynylbenzaldehyde or 4-ethynylacetophenone.

    Reduction: 2-(4-ethynylphenyl)propan-1-ol.

    Substitution: Halogenated derivatives like 2-(4-bromoethynylphenyl)propan-2-ol.

Scientific Research Applications

2-(4-Ethynylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethynylphenyl)propan-2-ol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile in coupling reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The ethynyl group plays a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights structural differences and molecular properties of 2-(4-ethynylphenyl)propan-2-ol and related propan-2-ol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Structural Features
This compound C₁₁H₁₂O 160.21 Ethynyl (-C≡CH) Rigid linear alkyne; sp-hybridized carbon .
2-(4-Biphenylyl)-2-propanol C₁₅H₁₆O 212.29 Biphenyl Planar aromatic system; enhanced π-π stacking .
2-(4-Ethoxyphenyl)-2-methylpropanol C₁₂H₁₈O₂ 194.27 Ethoxy (-OCH₂CH₃) Electron-donating group; increased polarity .
1-(4-Chlorophenyl)-2-methylpropan-2-ol C₁₀H₁₃ClO 184.66 Chloro (-Cl) Electron-withdrawing; higher lipophilicity .
2-(Piperidin-4-yl)propan-2-ol C₈H₁₇NO 143.23 Piperidine ring Basic amine; pharmacological activity (PI3Kδ inhibition) .
2-(5-Bromo-2-chlorophenyl)propan-2-ol C₉H₁₀BrClO 249.53 Bromo (-Br), Chloro (-Cl) Halogenated; high molecular weight .

Physicochemical and Reactivity Differences

  • Halogenated derivatives (e.g., chloro, bromo) exhibit greater lipophilicity, influencing solubility and membrane permeability .
  • Synthetic Utility: Ethynyl-substituted compounds are pivotal in click chemistry, whereas biphenyl derivatives (e.g., 2-(4-Biphenylyl)-2-propanol) may serve as ligands in coordination chemistry due to aromatic stacking . Piperidine-containing analogs (e.g., 2-(piperidin-4-yl)propan-2-ol) demonstrate pharmacological relevance, such as kinase inhibition, attributed to their basic nitrogen centers .

Biological Activity

2-(4-ethynylphenyl)propan-2-ol, also known as a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14
  • CAS Number : 66106-97-6
  • Molecular Weight : 174.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may exert its effects through:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies suggest that it can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibited growth of E. coli and S. aureus
Anti-inflammatoryReduced TNF-alpha levels in vitro
AnticancerInduced apoptosis in breast cancer cells

Case Studies

  • Antimicrobial Study : A study examined the efficacy of this compound against common pathogens such as E. coli and S. aureus. The compound demonstrated significant inhibitory effects, suggesting its potential as a natural antimicrobial agent.
  • Anti-inflammatory Research : In vitro studies have shown that this compound can significantly lower levels of TNF-alpha in immune cells, indicating its potential for treating inflammatory diseases.
  • Cancer Cell Line Analysis : In a study involving breast cancer cell lines, treatment with this compound resulted in increased apoptosis rates compared to control groups, highlighting its potential role in cancer therapy.

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